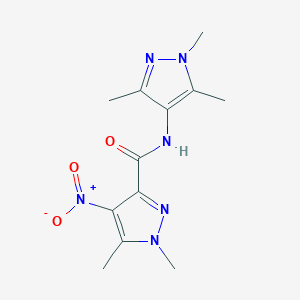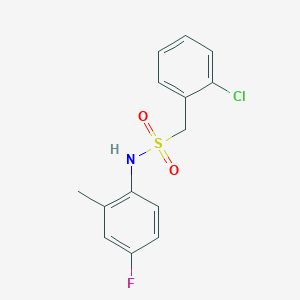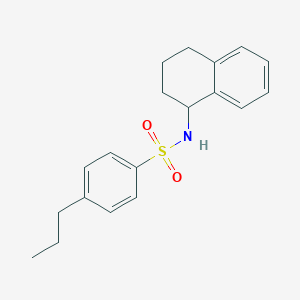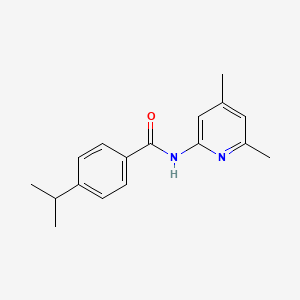![molecular formula C22H22N4O4S B10970088 ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10970088.png)
ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル (2E)-2-[(1-エチル-1H-ピラゾール-3-イル)メチリデン]-5-(4-ヒドロキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸エステルは、チアゾロピリミジン類のクラスに属する複雑な有機化合物です。
合成方法
合成経路と反応条件
エチル (2E)-2-[(1-エチル-1H-ピラゾール-3-イル)メチリデン]-5-(4-ヒドロキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。 出発物質には、ピラゾール誘導体、ヒドロキシフェニル化合物、チアゾロピリミジン前駆体などが含まれます。 反応条件には、目的の生成物を得るために、触媒、溶媒、特定の温度と圧力の設定の使用が含まれる場合があります。
工業的製造方法
工業的な設定では、この化合物の製造は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成によって行われる場合があります。 このプロセスには、業界標準を満たすための精製、結晶化、品質管理などの手順が含まれる場合があります。
化学反応解析
反応の種類
エチル (2E)-2-[(1-エチル-1H-ピラゾール-3-イル)メチリデン]-5-(4-ヒドロキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸エステルは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は酸化されて、さまざまな酸化状態を形成する可能性があります。
還元: 還元反応は、還元誘導体の形成につながる可能性があります。
置換: この化合物は、官能基が他の基に置き換わる置換反応に参加できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核剤と求電子剤(置換反応用)が含まれます。 反応条件は、目的の結果(温度、溶媒、反応時間など)に応じて異なります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化誘導体が得られる場合がありますが、還元によって化合物の還元形態が生成される場合があります。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗炎症性、抗癌性など、その潜在的な生物活性について研究されています。
医学: さまざまな病気の治療におけるその潜在的な治療的用途について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl pyrazole derivatives, hydroxyphenyl compounds, and thiazolopyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
Ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
エチル (2E)-2-[(1-エチル-1H-ピラゾール-3-イル)メチリデン]-5-(4-ヒドロキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸エステルの作用機序には、特定の分子標的と経路との相互作用が含まれます。 これらには次のようなものがあります。
分子標的: 化合物が結合してその効果を発揮する酵素、受容体、およびその他のタンパク質。
関連する経路: 化合物が調節して、観察される効果をもたらす生物学的経路。
類似の化合物との比較
エチル (2E)-2-[(1-エチル-1H-ピラゾール-3-イル)メチリデン]-5-(4-ヒドロキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸エステルは、次のような他の類似の化合物と比較できます。
チアゾロピリミジン類: コア構造は似ているが、置換基が異なる化合物。
ピラゾール誘導体: さまざまな官能基を持つピラゾール環を含む化合物。
ヒドロキシフェニル化合物: ヒドロキシフェニル基と異なる化学骨格を持つ分子。
エチル (2E)-2-[(1-エチル-1H-ピラゾール-3-イル)メチリデン]-5-(4-ヒドロキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸エステルの独自性は、その特定の官能基の組み合わせと、その潜在的な生物活性にあります。
類似化合物との比較
Ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Pyrazole Derivatives: Compounds containing the pyrazole ring with various functional groups.
Hydroxyphenyl Compounds: Molecules with hydroxyphenyl groups and different chemical backbones.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
特性
分子式 |
C22H22N4O4S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
ethyl (2E)-2-[(1-ethylpyrazol-3-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H22N4O4S/c1-4-25-11-10-15(24-25)12-17-20(28)26-19(14-6-8-16(27)9-7-14)18(21(29)30-5-2)13(3)23-22(26)31-17/h6-12,19,27H,4-5H2,1-3H3/b17-12+ |
InChIキー |
QSOOFDGYWQWEQO-SFQUDFHCSA-N |
異性体SMILES |
CCN1C=CC(=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)O |
正規SMILES |
CCN1C=CC(=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B10970021.png)
![4-bromo-5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B10970024.png)
![N-(3-methoxypropyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10970028.png)


![N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide](/img/structure/B10970050.png)
![2-({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10970055.png)

![N-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10970059.png)
![methyl {[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10970065.png)


